3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine is a chemical compound classified within the oxazole family, characterized by a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The compound features a 2,6-difluorophenyl group and an ethyl substituent attached to the oxazole ring, which contributes to its unique chemical properties and potential biological activities. Its molecular formula is and it has a CAS number of 1157063-51-8 .
Research indicates that 3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine exhibits significant biological activity. It has shown potential in inhibiting specific enzymes and pathways that are relevant in various diseases. The compound's mechanism of action involves binding to the active sites of these enzymes, which can modulate biochemical pathways associated with inflammation, cancer, and metabolic disorders.
The synthesis of this compound can be achieved through multiple methods. A prevalent approach involves the cyclization of appropriate precursors. For example:
3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine has diverse applications across various fields:
Studies on the interactions of 3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine with biological targets have revealed its capacity to inhibit specific enzymes crucial for various metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and inflammatory diseases. The compound's binding affinity and specificity towards these targets are subjects of ongoing research.
3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine can be compared with several structurally related compounds:
Compound Name | Unique Features |
---|---|
3-(2,6-difluorophenyl)-1,2-oxazole | Lacks the ethyl group; may affect reactivity and biological activity. |
4-ethyl-1,2-oxazole | Lacks the difluorophenyl group; alters chemical properties significantly. |
3-(2,6-difluorophenyl)-4-methyl-1,2-oxazole | Contains a methyl group instead of an ethyl group; different reactivity profile. |
These comparisons highlight the uniqueness of 3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine in terms of its structural features and potential applications.